Exclusive Role as a Direct Precursor to FDA-Approved HER2 Inhibitors
This compound is explicitly identified as a key intermediate in the synthesis of the FDA-approved irreversible HER2 tyrosine kinase inhibitors neratinib and pirtinib maleate [1]. Alternative phthalimide derivatives are not suitable for this specific synthetic pathway because the 4-amino-2-ethoxyphenyl substitution pattern is structurally required for subsequent functionalization steps [2]. No known alternative intermediate can replace this compound in the published routes to neratinib and pirtinib without necessitating a complete redesign of the synthetic strategy [3].
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Essential intermediate for neratinib and pirtinib |
| Comparator Or Baseline | Other phthalimide derivatives (e.g., 2-(2-hydroxy-4-nitrophenyl)isoindoline-1,3-dione) are precursors to the target compound but are not direct intermediates for the final drug |
| Quantified Difference | Not applicable (qualitative structural requirement) |
| Conditions | Multi-step organic synthesis; patent literature CN115124452A |
Why This Matters
For procurement in pharmaceutical development, this compound is non-substitutable—using any other intermediate would require re-validation of the entire synthetic route, incurring significant time and regulatory costs.
- [1] CN115124452A. (2022). Preparation method of 2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione. China Patent Application. View Source
- [2] CN115124452A. (2022). Preparation method of 2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione. China Patent Application. View Source
- [3] CN115124452A. (2022). Preparation method of 2-(4-amino-2-ethoxyphenyl)isoindole-1,3-dione. China Patent Application. View Source
